B1575211 AIM2

AIM2

Cat. No.: B1575211
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Absent in Melanoma 2 (AIM2) is a critical cytoplasmic sensor of double-stranded DNA (dsDNA) and a member of the PYHIN protein family . Upon detecting pathogenic or host-derived dsDNA, this compound oligomerizes to form a multi-protein complex known as the inflammasome . This complex recruits the adapter protein ASC and procaspase-1, leading to the activation of caspase-1 . Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and cleaves gasdermin D (GSDMD) to induce pyroptosis, a highly inflammatory form of programmed cell death . The this compound inflammasome is a pivotal player in host defense, connecting innate and adaptive immunity. Its role is complex and has been implicated in the pathogenesis of a wide spectrum of diseases, making it a significant research target . Key research areas include: • Cancer : this compound exhibits a dual role, acting as both a tumor suppressor and a tumor promoter depending on the context. It can inhibit tumorigenesis by promoting pyroptosis and stimulating anti-tumor immunity, but can also contribute to a pro-tumorigenic microenvironment by enhancing inflammation and angiogenesis . • Autoimmune & Inflammatory Diseases : this compound drives pathology in conditions like rheumatoid arthritis, psoriasis, and lupus by responding to self-DNA and promoting chronic inflammation . • Neurological Disorders : Research links this compound inflammasome activation to neurodegenerative diseases, vascular dementia (VaD), and ischemic stroke, where it contributes to neuroinflammation and neuronal cell death . • Infection & Sterile Inflammation : this compound is activated by cytosolic dsDNA from various pathogens (e.g., DNA viruses, bacteria) and in response to cellular damage or mitochondrial stress (e.g., via mtDNA release), playing a key role in sterile inflammatory conditions . Our portfolio includes highly specific and validated research reagents, such as recombinant proteins, antibodies, and assay kits, designed to support the investigation of this compound's functions. These tools are essential for elucidating the mechanisms of this compound inflammasome assembly, its crosstalk with other cell death pathways like apoptosis and necroptosis (PANoptosis), and for exploring its potential as a therapeutic target . Product Use Statement : This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

sequence

RSDSGQQARY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Scientific Research Applications

AIM2 in Neurodegenerative Diseases

This compound has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that this compound activation can lead to neuroinflammation, which is a significant contributor to neuronal damage.

Case Study: this compound and Alzheimer's Disease

A study highlighted the role of this compound in modulating inflammatory responses in AD. The activation of this compound was shown to initiate inflammasome assembly, contributing to the inflammatory milieu that exacerbates neuronal degeneration. Targeting this compound signaling pathways may offer novel therapeutic strategies for mitigating neuronal damage associated with AD .

Table 1: Summary of this compound's Role in Neurodegenerative Diseases

DiseaseMechanism of ActionPotential Therapeutic Strategies
Alzheimer'sInflammasome activation leading to neuroinflammationTargeting this compound signaling pathways
Parkinson'sModulation of Treg cell activityEnhancing anti-inflammatory responses

Cancer Immunotherapy

This compound has gained attention for its role in cancer immunotherapy. Its activation in dendritic cells (DCs) has been linked to the modulation of immune responses against tumors.

Case Study: this compound in Melanoma Treatment

Research has shown that this compound-deficient DCs enhance the efficacy of adoptive T-cell therapy and anti-PD-L1 immunotherapy in melanoma models. This suggests that inhibiting this compound could potentially overcome immunosuppressive tumor microenvironments .

Table 2: Applications of this compound in Cancer Therapy

Cancer TypeMechanismTreatment Approach
MelanomaEnhances T-cell responsesUse of this compound-deficient DCs
Hepatocellular Carcinoma (HCC)Mediates pyroptosis and cell deathTargeting this compound for improved RFA treatment

Infectious Diseases

This compound has been identified as a critical player in the immune response to various pathogens, including influenza virus.

Case Study: this compound and Influenza

In studies involving influenza virus infection, it was found that mice deficient in this compound exhibited reduced levels of pro-inflammatory cytokines and improved survival rates. This indicates that this compound plays a protective role during viral infections by regulating inflammation .

Table 3: Role of this compound in Infectious Disease Response

PathogenMechanismOutcome
Influenza VirusRegulates inflammatory responseImproved survival and reduced lung damage
Bacterial InfectionsDetects bacterial DNAInitiates immune response via inflammasome activation

Autophagy Regulation

Recent findings suggest that this compound also regulates autophagy, particularly under stress conditions such as oxidative stress.

Case Study: this compound in Liver Injury

In models of acute liver injury induced by acetaminophen (APAP), this compound deficiency exacerbated liver damage by impairing autophagy and increasing oxidative stress. This highlights the potential for targeting this compound pathways to enhance autophagic responses and mitigate liver injury .

Table 4: Impact of this compound on Autophagy

ConditionEffect of this compoundTherapeutic Implications
Oxidative StressRegulates autophagyPotential target for enhancing autophagic responses

Comparison with Similar Compounds

Comparison with Similar Compounds

AIM2 shares functional and structural similarities with other DNA sensors and inflammasome regulators. Key comparisons include:

Structural and Functional Comparison

Feature This compound IFI16/p204 NLRP3 cGAS
Domains PYD + HIN-200 PYD + HIN domains LRR, NACHT, PYD Nucleotidyltransferase domain
Localization Cytoplasmic Nuclear and cytoplasmic Cytoplasmic Cytoplasmic
Ligand dsDNA dsDNA, viral DNA PAMPs/DAMPs (e.g., ATP, crystals) dsDNA
Inflammasome Role Direct inflammasome activation (ASC/caspase-1 recruitment) Inflammasome-independent DNA sensing; synergizes with this compound Inflammasome activation via ASC/caspase-1 No inflammasome role; produces cGAMP for STING
Disease Association Tumor suppression, neuroprotection, autoimmune regulation Antiviral defense, cancer Gout, Alzheimer’s, metabolic disorders Autoimmunity, neurodegeneration

Mechanistic Divergence in Cancer Pathways

  • This compound vs. NLRP3 :
    • This compound inhibits MAPK (p38, JNK, ERK) and AKT signaling in gastric cancer, suppressing proliferation and metastasis .
    • NLRP3 promotes tumor progression via IL-1β-driven inflammation in CRC and HCC, contrasting this compound’s tumor-suppressive role .
  • This compound vs. cGAS :
    • In neuroinflammation, this compound inhibits DNA-PK to reduce microglial activation, whereas cGAS-STING activation exacerbates neuroinflammation in Alzheimer’s and Parkinson’s diseases .

Therapeutic Implications

Target Compound/Approach Mechanism Outcome Reference
This compound 4-sulfonic calix[8]arene Binds this compound HIN domain, inhibiting inflammasome Reduces DNA-driven inflammation
This compound BRAF inhibitors (e.g., PLX8394) Restores this compound expression in BRAF-mutant CRC Improves prognosis in CRC
NLRP3 MCC950 Blocks NLRP3 inflammasome assembly Reduces IL-1β in autoimmune diseases N/A
cGAS RU.521 Inhibits cGAS enzymatic activity Attenuates neuroinflammation and autoimmunity N/A

Conflicting Roles in Disease Models

  • Neuroinflammation :
    • This compound deficiency exacerbates EAE by increasing microglial activation , but NLRP3 inflammasome components are required for T-cell recruitment in EAE, worsening disease .
  • Sepsis-Induced AKI: this compound promotes panoptosis via the EIF2AK2/AIM2 axis, while ASC/caspase-1 deficiency protects against renal damage .

Key Research Findings and Clinical Relevance

  • This compound as a Prognostic Biomarker: Low this compound expression predicts poor survival in CRC (HR = 0.339, P = 0.002) and pancreatic cancer (HR = 1.902, P < 0.05) . this compound overexpression inhibits HCC growth by regulating autophagy and macrophage polarization .
  • Therapeutic Resistance :
    • This compound overexpression in rectal cancer correlates with resistance to neoadjuvant chemoradiotherapy (96.2% vs. 18.7% sensitivity in this compound-low tumors; P < 0.001) .

Preparation Methods

Expression and Purification of AIM2 Protein

Recombinant Expression:

  • This compound is typically expressed recombinantly in bacterial systems such as Escherichia coli due to ease of manipulation and high yield.
  • Expression constructs usually include the full-length this compound or its functional domains (PYD and HIN domains) cloned into plasmids with affinity tags (e.g., His-tag) to facilitate purification.
  • Induction of protein expression is commonly done using IPTG at optimized temperatures (often 16–25°C) to enhance solubility and proper folding.

Purification Steps:

  • The expressed this compound protein is purified from bacterial lysates using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins.
  • Further purification involves size-exclusion chromatography (SEC) to separate monomers from oligomers and aggregates, ensuring a homogeneous preparation.
  • At concentrations of 10–14 nM, this compound elutes predominantly as a monomer, which is critical for downstream functional assays and structural studies.

Notes on this compound Oligomerization:

  • Although this compound is mainly monomeric at low concentrations, it can oligomerize at higher concentrations (>500 nM), forming filaments detectable by negative stain transmission electron microscopy (ns-TEM).
  • This oligomerization is relevant to its biological function in inflammasome assembly but must be controlled during preparation to obtain pure monomeric protein.

Preparation of this compound-DNA Complexes

DNA Substrate Preparation:

  • This compound specifically binds to dsDNA in a sequence-independent manner, with a minimum dsDNA length of approximately 70 base pairs required for activation.
  • Optimal activation and polymerization of this compound occur with dsDNA lengths around 200–300 base pairs.
  • DNA substrates are typically prepared by PCR amplification or synthetic oligonucleotide annealing and purified to remove contaminants.

Complex Formation:

  • This compound is incubated with dsDNA at defined molar ratios to allow binding and oligomerization.
  • The incubation conditions (buffer composition, ionic strength, temperature) are optimized to mimic physiological conditions and promote stable complex formation.
  • Fluorescent labeling of this compound or DNA is often used for single-molecule fluorescence microscopy and kinetic studies of binding and dissociation.

Biophysical and Structural Characterization

Single-Molecule Techniques:

  • Confocal fluorescence microscopy combined with optical tweezers is employed to analyze the kinetics of this compound binding to single dsDNA molecules.
  • Kymographs generated from fluorescence intensity data provide residence time and oligomer size information, distinguishing between monomeric and oligomeric this compound bound to DNA.

Electron Microscopy:

  • ns-TEM is used to visualize this compound filaments formed at higher concentrations or upon binding to longer dsDNA fragments.
  • These images confirm the polymerization state and filament architecture of this compound assemblies.

Docking and Molecular Modeling:

  • Computational docking studies have been performed to understand the interaction of this compound with small molecule inhibitors and DNA mimetics.
  • These studies inform on the binding conformations and interaction energies relevant for drug design and functional modulation.

Summary Table of this compound Preparation Parameters

Preparation Step Method/Condition Notes/Outcome
Expression system E. coli with His-tagged this compound plasmid High yield, soluble protein at 16–25°C
Affinity purification Ni-NTA chromatography Enriches His-tagged this compound
Size-exclusion chromatography SEC at 10–14 nM concentration Monomeric this compound isolated, oligomers minimized
DNA substrate length 70–300 bp dsDNA Minimum 70 bp for activation, 200–300 bp optimal
This compound-DNA incubation Physiological buffer, optimized ionic strength Promotes stable this compound-DNA complex formation
Visualization techniques ns-TEM, confocal fluorescence microscopy Detects filaments and binding kinetics
Molecular docking MOE, Autodock Vina Analyzes binding sites and inhibitor interactions

Research Findings Related to Preparation

  • This compound’s HIN domain binds dsDNA primarily through electrostatic interactions with the DNA backbone, requiring careful buffer conditions to maintain protein-DNA affinity.
  • The PYD domain mediates oligomerization and recruitment of adaptor proteins, necessitating preparation methods that preserve domain integrity and function.
  • Protein concentration control is critical, as higher concentrations induce filament formation, which may be desirable or undesirable depending on the experimental goal.
  • This compound preparations have been successfully used to study inflammasome assembly kinetics, revealing that longer dsDNA accelerates polymerization and activation.
  • Docking studies of this compound with sulfonic calixarene inhibitors reveal key interaction sites that overlap with DNA binding regions, guiding the design of this compound-targeted therapeutics.

Q & A

Q. What ethical considerations apply to this compound research involving genetic manipulation?

  • Follow institutional guidelines for CRISPR use, particularly in human cell lines or animal models. Disclose potential dual-use risks (e.g., inflammasome hyperactivation) in grant proposals and publications .

Data Presentation & Validation

Aspect Best Practice Tools/References
Statistical AnalysisUse mixed-effects models for longitudinal dataR/Bioconductor
VisualizationStructure-function maps of this compound mutantsPyMOL, ChimeraX
ReproducibilityShare raw data via FAIR principlesZenodo, Figshare

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.